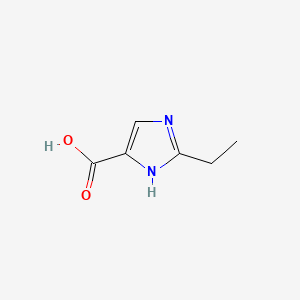

2-Ethyl-1H-imidazole-4-carboxylic acid

Description

Overview of Imidazole (B134444) Heterocyclic Compounds in Medicinal Chemistry

Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural features and ability to engage in various biological interactions have made it a cornerstone in the development of a wide array of therapeutic agents.

The imidazole ring is a versatile building block in medicinal chemistry due to its electronic properties and ability to form hydrogen bonds. This allows molecules containing this scaffold to interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. Imidazole derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties, among others. The presence of the imidazole nucleus is a key feature in many established drugs, highlighting its therapeutic importance.

The journey of imidazole derivatives in pharmaceuticals is a rich one, dating back to the discovery of naturally occurring imidazoles like histamine (B1213489) and the amino acid histidine. The therapeutic potential of synthetic imidazole compounds was significantly realized with the development of drugs like metronidazole, an antibacterial and antiprotozoal agent, and cimetidine, a histamine H2 receptor antagonist that revolutionized the treatment of peptic ulcers. These early successes spurred further research into the synthesis and biological evaluation of a vast number of imidazole-containing compounds, solidifying their place in the arsenal (B13267) of modern medicine.

Specific Research Focus on 2-Ethyl-1H-imidazole-4-carboxylic Acid and its Analogues

Within the extensive family of imidazole derivatives, this compound and its analogues have emerged as a subject of specific scientific inquiry. This focused investigation is driven by the potential for unique biological activities conferred by the specific substitution pattern on the imidazole core.

While research into imidazole-4-carboxylic acid derivatives is broad, with studies exploring various substitutions at different positions of the imidazole ring for activities ranging from antiplatelet to GABA receptor agonism, the focus on compounds with a 2-ethyl substitution is more specific. nih.govnih.gov This specificity allows for a more targeted exploration of how the size and electronic nature of the ethyl group at the C2 position, combined with the carboxylic acid at C4, influences the molecule's interaction with biological targets. For instance, a study on 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, which are analogues of the primary compound, demonstrated potent antibacterial activity against various bacterial strains. scielo.br This contrasts with other imidazole-4-carboxylic acid derivatives that have been investigated for different therapeutic applications.

The academic investigation into this compound and its analogues is justified by the quest for novel therapeutic agents with improved efficacy and selectivity. The promising antibacterial activity of its analogues suggests that this specific chemical scaffold could be a valuable starting point for the development of new antibiotics, a critical area of research given the rise of antibiotic-resistant bacteria. scielo.br Furthermore, the compound's utility as an acid catalyst in pharmaceutical formulations points to its interesting chemical properties that warrant further exploration. biosynth.com The study of its coordination chemistry, similar to its close analogue 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, could also unveil new applications in materials science and catalysis. nih.gov

Detailed Research Findings

Research into analogues of this compound has yielded promising results, particularly in the area of antibacterial activity. A study focused on a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives revealed their potential as potent inhibitors of both Gram-positive and Gram-negative bacteria. scielo.br The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the nanomolar range, indicating high potency.

| Compound | Substituent at Phenyl Ring | S. aureus MIC (nmol/mL) | E. coli MIC (nmol/mL) | P. aeruginosa MIC (nmol/mL) |

|---|---|---|---|---|

| Analogue 1 | 4-pentoxy | 8 | 64 | 128 |

| Analogue 2 | 4-butoxy | 16 | 128 | 256 |

| Analogue 3 | 4-propoxy | 32 | 256 | 256 |

The data indicates that the lipophilicity of the substituent at the 4-position of the phenyl ring plays a role in the antibacterial activity, with the pentoxy-substituted analogue showing the most potent activity against S. aureus. scielo.br These findings underscore the potential of the 2-ethyl-imidazole scaffold as a basis for the development of new antibacterial agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIUQHNTFFNDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233184 | |

| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-21-0 | |

| Record name | 2-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethyl 1h Imidazole 4 Carboxylic Acid

Established Synthetic Routes to 2-Ethyl-1H-imidazole-4-carboxylic Acid

The synthesis of the imidazole (B134444) core, a critical component of the target molecule, can be achieved through several well-documented routes. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Condensation Reactions

Condensation reactions are a foundational method for synthesizing the imidazole ring system. These reactions typically involve the combination of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. This approach allows for the assembly of the five-membered ring by forming multiple carbon-nitrogen bonds in a sequential or concerted manner. For instance, the reaction of a dicarbonyl compound with an aldehyde and ammonium (B1175870) acetate (B1210297) can yield a tri-substituted imidazole. organic-chemistry.org The specific substituents on the final imidazole ring are determined by the choice of the initial reactants.

Cyclization Processes

Cyclization represents the key ring-forming step in many imidazole syntheses. These processes transform linear precursors into the final heterocyclic structure. One notable method is the 1,5-electrocyclization of azavinyl azomethine ylides, which can be facilitated by microwave assistance to produce imidazole-4-carboxylates. nih.gov Another approach involves the oxidative [4+1] cyclization, where components like enamines react with a nitrogen source, such as trimethylsilyl (B98337) azide (B81097) (TMSN3), mediated by iodine, to form imidazole-4-carboxylic acid derivatives. organic-chemistry.org These methods highlight the versatility of cyclization strategies in achieving the desired imidazole core.

Synthesis from Acetylglycinate Ethyl Ester Intermediates

A prominent and detailed pathway for synthesizing imidazole-4-carboxylic acids, including the target compound's structural backbone, begins with ethyl acetamidoacetate (also known as acetyl glycine (B1666218) ethyl ester). google.com This multi-step synthesis involves the sequential formation of a thioimidazole intermediate, followed by desulfurization and hydrolysis to yield the final carboxylic acid. google.comgoogle.com This route is advantageous due to the accessibility of the starting materials. google.comguidechem.com

The initial phase of this synthesis involves the reaction of acetyl glycine ethyl ester with a base, such as sodium ethylate, and an acylating agent like ethyl formate. google.comgoogle.com This step generates an enol sodium salt intermediate. google.com The subsequent introduction of potassium thiocyanate (B1210189) in an acidic medium triggers a cyclization reaction. google.comgoogle.com This process yields a 2-mercapto-4-imidazolecarboxylate derivative, a crucial intermediate for the next stage of the synthesis. google.comguidechem.com

The reaction proceeds as follows:

Enolization : Acetyl glycine ethyl ester is treated with a strong base to form an enolate.

Acylation : The enolate reacts with ethyl formate.

Cyclization : The resulting intermediate reacts with potassium thiocyanate under acidic conditions to form the 2-mercaptoimidazole (B184291) ring. google.com

To obtain the desired imidazole-4-carboxylate, the sulfhydryl (-SH) group at the C2 position of the ring must be removed. This is accomplished through an oxidative desulfurization reaction. google.com Common oxidizing agents such as hydrogen peroxide are employed for this transformation. guidechem.comnih.gov The oxidation converts the mercapto group into a species that is readily eliminated, yielding the desulfurized ethyl imidazole-4-carboxylate. google.comguidechem.com This ester is then hydrolyzed in a final step to produce the target 1H-imidazole-4-carboxylic acid. google.com

Table 1: Oxidative Desulfurization Conditions

| Oxidizing Agent | Catalyst | Reaction Conditions | Reference |

| Hydrogen Peroxide (50%) | None Mentioned | Heat to 55°C-60°C for 2 hours | guidechem.com |

| Hydrogen Peroxide (30%) | Tungsten-based catalyst | 60-100°C | google.com |

| Hydrogen Peroxide | Acetic Acid | 50, 70, or 90°C | nih.gov |

| Hydrogen Peroxide | Acidic Ionic Liquids | 40°C for 40-60 minutes | acs.orgnih.gov |

The efficiency of the oxidative desulfurization step can be significantly enhanced by using a catalyst. Transition metal compounds, particularly those based on tungsten, have been identified as effective catalysts for this process. google.com Tungsten-based catalysts, such as sodium tungstate (B81510) or tungsten oxides supported on materials like alumina, are utilized to catalyze the oxidation of the mercapto group by hydrogen peroxide. google.commdpi.comresearchgate.net These catalysts are valued for their high activity and ability to promote the reaction under relatively mild conditions. scielo.org.mxunam.mx The use of a catalyst can improve the yield and selectivity of the reaction, avoiding the formation of unwanted byproducts. google.com The catalytic performance is often dependent on factors such as tungsten loading and the specific tungsten oxide species present on the support. scielo.org.mxunam.mx

Hydrolysis of Ester Intermediates (e.g., Ethyl 1H-imidazole-4-carboxylate)

A common and direct method for obtaining imidazole-4-carboxylic acids is through the hydrolysis of their corresponding ester precursors, such as Ethyl 1H-imidazole-4-carboxylate. google.comgoogle.com This transformation is a fundamental step in organic synthesis, typically achieved under acidic or basic conditions.

In a typical basic hydrolysis, the ester is treated with an aqueous solution of a strong base, like potassium hydroxide (B78521) or sodium hydroxide. google.comgoogle.com The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and yielding a carboxylate salt. Subsequent acidification of the reaction mixture with an acid, such as sulfuric or hydrochloric acid, protonates the carboxylate to precipitate the final carboxylic acid product. google.comgoogle.com

A patented method describes the preparation of 1H-imidazole-4-carboxylic acid by adding Ethyl 1H-imidazole-4-carboxylate to a potassium hydroxide solution. google.com After the reaction is complete, the pH is adjusted to 1-2 with sulfuric acid to yield the crude product, which is then purified by recrystallization. google.com Another approach involves the hydrolysis of diethyl imidazole-4,5-dicarboxylate with aqueous NaOH to yield imidazole-4,5-dicarboxylic acid, which can then be selectively decarboxylated and further processed to obtain the desired 4-carboxylic acid derivative. lookchem.com

Table 1: Conditions for Hydrolysis of Ethyl 1H-imidazole-4-carboxylate

| Base/Acid | Solvent | Temperature (°C) | pH for Precipitation | Reference |

| Potassium Hydroxide | Water | 25 - 30 | 1 - 2 | google.com |

| Sodium Hydroxide | Water | Reflux | Not Specified | lookchem.com |

| Alkaline Solution B (50-55%) | Not Specified | 25 - 50 | 1 - 2 | google.com |

This hydrolysis step is crucial as the ester group often serves as a protecting group for the carboxylic acid functionality during the initial imidazole ring formation or other synthetic transformations.

Advanced Synthetic Strategies for Functionalized Imidazoles with Relevance to the Compound

The development of novel synthetic methods for imidazoles is driven by the need for efficiency, diversity, and sustainability. numberanalytics.com These advanced strategies, including multi-component reactions, microwave-assisted synthesis, and novel catalyst development, offer powerful tools for constructing complex imidazole scaffolds like this compound. numberanalytics.comrsc.org

One-Pot Multi-Component Methods

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and reducing waste. acs.orgtandfonline.com The synthesis of substituted imidazoles is well-suited to MCRs, often involving the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonia source (typically ammonium acetate). tandfonline.comnih.govnih.gov

This approach offers significant advantages, including high atom economy, reduced reaction times, and operational simplicity. nih.govtandfonline.com For instance, a four-component reaction of benzil (B1666583), an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate can produce 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com Similarly, novel trisubstituted imidazoles have been synthesized via a one-pot, three-component reaction of O-alkyl vanillins, ammonium acetate, and benzil derivatives. tandfonline.com The synthesis of the target molecule, this compound, could theoretically be adapted from these methods, although it would require specialized starting materials to install the ethyl group at the C2 position and the carboxylic acid at the C4 position.

Table 2: Examples of One-Pot Multi-Component Reactions for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

| Benzil | Aromatic Aldehyde | Aminoethylpiperazine | Ammonium Acetate | Sulphated Yttria | 1,2,4,5-Tetrasubstituted Imidazoles | tandfonline.com |

| O-alkyl vanillins | Benzil derivatives | Ammonium acetate | - | Ethanol (B145695), Reflux | 2,4,5-Trisubstituted Imidazoles | tandfonline.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Benzil | Primary amines | Ammonium acetate | p-TsOH, Microwave | Tri/Tetrasubstituted Imidazoles | nih.gov |

| Aldehyde | Benzil | Ammonium Acetate | Primary Aromatic Amine | Nanocrystalline MgAl2O4 | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. ingentaconnect.comingentaconnect.com By utilizing dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes. derpharmachemica.com This method frequently results in higher yields and cleaner reaction profiles compared to conventional heating methods. ingentaconnect.comacs.org

The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation. ingentaconnect.com For example, a one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles was achieved by running a condensation reaction under microwave activation. acs.org Another study reported the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives under microwave-assisted conditions, highlighting the method's efficiency. nih.gov The synthesis of trisubstituted imidazoles using a Cr2O3 nanoparticle catalyst was also effectively conducted under microwave irradiation in water, showcasing a green chemistry approach. researchgate.net This technology could be applied to either the ring-forming reactions or the hydrolysis of ester intermediates relevant to the synthesis of this compound to improve efficiency.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is at the forefront of modern synthetic chemistry, aiming to improve reaction efficiency, control regioselectivity, and promote environmentally benign processes. rsc.orgtandfonline.com Both transition metal-based and metal-free catalytic systems have been extensively explored for the synthesis of functionalized imidazoles. rsc.orgnih.govderpharmachemica.com

Transition metals such as copper, palladium, nickel, and ruthenium are powerful catalysts for forming the imidazole core and for its subsequent functionalization. numberanalytics.comorganic-chemistry.org These catalysts can facilitate a wide range of transformations, including coupling reactions, C-H activation, and borrowing hydrogen processes. rsc.orgnih.govresearchgate.net

Copper-catalyzed reactions are particularly common, enabling the synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines. organic-chemistry.org A nickel-catalyzed one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles has also been reported, featuring a reusable catalyst. organic-chemistry.org Furthermore, diruthenium(II) catalysts have been used in borrowing hydrogen processes to synthesize NH-imidazoles from benzylic alcohols and 1,2-diketones. rsc.org Such catalytic systems offer pathways to construct specifically substituted imidazoles with high efficiency and control. nih.govbeilstein-journals.org

Table 3: Selected Transition Metal Catalysts in Imidazole Synthesis

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

| CuCl₂·2H₂O | Regioselective Diamination | Terminal Alkynes, Amidines | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |

| Diruthenium(II) complex | Borrowing Hydrogen | Benzylic Alcohol, 1,2-diketone, NH₄OAc | 2,4,5-Trisubstituted NH-Imidazoles | rsc.org |

| Schiff's base nickel complex | One-pot Condensation | Aldehydes, Benzil, NH₄OAc | 2,4,5-Trisubstituted Imidazoles | organic-chemistry.org |

| Cu(I) | C–H Functionalization | Pyridines, Vinyl Azides | Imidazo[1,2-a]pyridines | nih.gov |

In pursuit of greener and more economical synthetic routes, significant effort has been dedicated to developing metal-free catalytic systems. acs.orgresearchgate.net These approaches often utilize organocatalysts, acid or base promoters, or ionic liquids to facilitate the reaction. rsc.orgrsc.org Metal-free methods can avoid issues of metal contamination in the final product and reduce environmental impact. acs.orgexlibrisgroup.com

An acid-promoted multicomponent reaction has been developed for the construction of tri- and tetrasubstituted imidazoles in excellent yields. acs.org Another strategy involves the base-promoted, deaminative coupling of benzylamines with nitriles to afford 2,4,5-trisubstituted imidazoles. rsc.orgexlibrisgroup.com Furthermore, L-proline-derived magnetic core nanoparticles have been used as organocatalysts for the synthesis of tri- and tetra-substituted imidazoles. rsc.org A recently developed three-component reaction of amidines, ynals, and sodium sulfinates produces sulfonylated imidazoles under metal-free conditions. acs.org These methods demonstrate the growing potential of metal-free catalysis in the synthesis of complex heterocyclic compounds. researchgate.net

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the formation of the imidazole ring is fundamental to controlling the synthesis and achieving desired products.

The Radziszewski reaction, a cornerstone of imidazole synthesis, typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. guidechem.comnih.govnih.gov This multi-component reaction proceeds in a stepwise manner. The generally accepted mechanism, though not definitively certain, is believed to occur in two main stages. guidechem.comontosight.ai

In the first stage, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. nih.govontosight.ai This step involves the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.

In the second stage, this diimine intermediate condenses with an aldehyde. guidechem.comnih.gov The aldehyde carbon is attacked by one of the imine nitrogens, and subsequent cyclization and aromatization through loss of water lead to the formation of the imidazole ring. This reaction is commercially significant for the production of various imidazole compounds. nih.gov

| Reactants | Intermediate | Product | Reaction Type |

| 1,2-dicarbonyl, Aldehyde, Ammonia | Diimine | Imidazole | Condensation |

Cycloaddition Reactions (e.g., with ethyl isocyanoacetate and imidoyl chlorides)

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of substituted imidazoles. A key example is the reaction between ethyl isocyanoacetate and imidoyl chlorides to form 1,5-disubstituted-1H-imidazole-4-carboxylates.

The proposed mechanism for this transformation begins with the deprotonation of ethyl isocyanoacetate by a base, such as 1,8-diazabicycloundec-7-ene (DBU), to generate a stabilized anion. nih.gov This nucleophilic anion then attacks the carbon of the C=N double bond in the imidoyl chloride. This is followed by an intramolecular cyclization, where the nitrogen of the resulting intermediate attacks the isocyano group. Subsequent elimination of a chloride ion and tautomerization leads to the aromatic imidazole ring. nih.gov

| Reactant 1 | Reactant 2 | Key Step | Product |

| Ethyl isocyanoacetate | Imidoyl chloride | Nucleophilic attack and intramolecular cyclization | 1,5-disubstituted-1H-imidazole-4-carboxylate |

Proposed Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding and optimizing synthetic pathways. In the Radziszewski reaction, the diimine formed from the condensation of the dicarbonyl compound and ammonia is a key proposed intermediate. guidechem.comontosight.ai

In cycloaddition reactions involving ethyl isocyanoacetate, the initial carbanion of ethyl isocyanoacetate, formed upon deprotonation, is the critical nucleophilic intermediate that initiates the reaction cascade. nih.gov Following the initial addition to the imidoyl chloride, a subsequent acyclic intermediate is formed which then undergoes intramolecular cyclization. Bicyclic intermediates have also been proposed in other imidazole syntheses, which then undergo ring fragmentation to yield the desired imidazole product. biosynth.com In some syntheses, N-acyl derivatives can be formed as initial intermediates, which then undergo further transformations. lookchem.com

Synthesis of Derivatives and Analogues of this compound

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives and analogues.

The synthesis of carboxylic acid and carbohydrazide (B1668358) derivatives of imidazole-4-carboxylic acids typically starts from the corresponding ethyl ester.

Carboxylic Acid Derivatives: The hydrolysis of the ethyl ester of an imidazole-4-carboxylic acid is a common method to obtain the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. nih.govmedcraveonline.com Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.

Carbohydrazide Derivatives: Carbohydrazides are synthesized from the corresponding ethyl esters by reaction with hydrazine (B178648) monohydrate. nih.gov This reaction is typically carried out by heating the ester and hydrazine in a solvent such as ethanol at reflux temperature. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the carbohydrazide. nih.gov

| Starting Material | Reagent(s) | Product |

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate | 1. NaOH, EtOH, Heat2. Acid | 1,5-diaryl-1H-imidazole-4-carboxylic acid |

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate | Hydrazine monohydrate, EtOH, Heat | 1,5-diaryl-1H-imidazole-4-carbohydrazide |

Ester Derivatives

The conversion of this compound to its corresponding esters is a fundamental transformation that enhances its utility in various synthetic applications. The primary method for such a conversion is acid-catalyzed esterification, commonly known as the Fischer esterification.

The Fischer esterification is a classic organic reaction that involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium can be shifted toward the products by using the alcohol as the solvent (i.e., in large excess) or by removing water as it is formed, often through the use of a Dean-Stark apparatus. operachem.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comcerritos.edu

While specific literature detailing the synthesis of esters from this compound is not prevalent, the synthesis of the closely related Ethyl imidazole-4-carboxylate provides a well-documented and representative reaction pathway. This multi-step synthesis typically starts from readily available materials like glycine. guidechem.com The process involves acylation and esterification of glycine, followed by condensation, cyclization, and a final oxidation step to yield the imidazole ester core. guidechem.com This established methodology illustrates a viable route for synthesizing the foundational imidazole-4-carboxylate structure.

General Reaction Scheme for Fischer Esterification:

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and number of distinct atoms in 2-Ethyl-1H-imidazole-4-carboxylic acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl group should present as a characteristic quartet and triplet pattern due to spin-spin coupling. The lone proton on the imidazole (B134444) ring is expected to appear as a singlet, while the protons on the heteroatoms (N-H and O-H) are typically broad and may be exchangeable with deuterium (B1214612) oxide (D₂O). The anticipated chemical shifts (δ) are influenced by the electronic environment of the heterocyclic ring and the carboxylic acid group.

Interactive Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₂-CH₃ | ~ 1.2 - 1.4 | Triplet (t) | 3H | Alkyl protons of the ethyl group. |

| -CH₂-CH₃ | ~ 2.6 - 2.8 | Quartet (q) | 2H | Methylene protons adjacent to the imidazole ring. |

| H-5 | ~ 7.5 - 7.8 | Singlet (s) | 1H | Proton attached to C-5 of the imidazole ring. |

| N-H | Variable (Broad) | Singlet (br s) | 1H | Imidazole amine proton; position is concentration and solvent dependent. |

| COOH | > 10.0 (Broad) | Singlet (br s) | 1H | Acidic proton of the carboxylic acid; position is concentration and solvent dependent. mdpi.com |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in this compound. The chemical shift of the carbonyl carbon in the carboxylic acid group is expected to be the most downfield signal. libretexts.org The carbons of the imidazole ring will resonate in the aromatic region, while the aliphatic carbons of the ethyl group will appear at the upfield end of the spectrum. In some cases, registering the signals for all carbon atoms from an imidazole ring in solution can be challenging. mdpi.com

Interactive Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂-C H₃ | ~ 12 - 15 | Methyl carbon of the ethyl group. |

| -C H₂-CH₃ | ~ 20 - 25 | Methylene carbon of the ethyl group. |

| C-5 | ~ 115 - 125 | Imidazole ring carbon. |

| C-4 | ~ 135 - 145 | Imidazole ring carbon bearing the carboxyl group. |

| C-2 | ~ 148 - 158 | Imidazole ring carbon bearing the ethyl group. |

| -C OOH | ~ 165 - 175 | Carbonyl carbon of the carboxylic acid. libretexts.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Characteristic Absorption Bands for Functional Groups

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad band in the high-frequency region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org The spectrum will also feature a strong absorption from the carbonyl (C=O) group and various stretches corresponding to the N-H, C-N, C=C, and C-H bonds within the molecule.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Very Broad |

| N-H (Imidazole) | Stretching | ~3100 - 3200 | Medium, Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=N / C=C (Imidazole Ring) | Stretching | 1500 - 1650 | Medium to Strong |

| C-O | Stretching | 1210 - 1320 | Medium |

| O-H | Bending | 1395 - 1440 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS and MS-MS Techniques

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible without a derivatization step. The compound's polarity and low volatility, due to the carboxylic acid and imidazole groups, prevent it from passing through a GC column under typical conditions. Derivatization, such as silylation or esterification, would be required to increase its volatility.

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS-MS) is a more suitable technique for analyzing this compound directly. In positive ion mode ESI-MS, the molecule is expected to be readily detected as the protonated molecular ion [M+H]⁺. Fragmentation of this precursor ion in MS-MS experiments can provide valuable structural confirmation. Common fragmentation pathways for imidazole carboxylic acids involve the loss of small, stable molecules like water (H₂O) and carbon dioxide (CO₂). nih.govlibretexts.org The imidazole ring itself is generally stable and does not tend to open during fragmentation. nih.gov In short-chain carboxylic acids, prominent fragmentation peaks from the loss of OH (M-17) and COOH (M-45) are also common. libretexts.org

Interactive Table: Predicted ESI-MS Adducts and Fragments

| Ion Species | Formula | Predicted m/z | Notes |

| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.0659 | Protonated molecule (precursor ion). |

| [M+Na]⁺ | C₆H₈N₂O₂Na⁺ | 163.0478 | Sodium adduct. |

| [M-H]⁻ | C₆H₇N₂O₂⁻ | 139.0513 | Deprotonated molecule (in negative ion mode). |

| [M+H-H₂O]⁺ | C₆H₇N₂O⁺ | 123.0558 | Fragment ion from loss of water. |

| [M-COOH]⁺ | C₅H₉N₂⁺ | 97.0766 | Fragment ion from loss of the carboxyl group (decarboxylation). |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular structure, conformation, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound.

The solid-state structure of 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate (C₇H₈N₂O₄·H₂O) has been elucidated through single-crystal X-ray diffraction. nih.govnih.gov The analysis revealed that the compound crystallizes in the monoclinic system. nih.gov The detailed crystallographic data obtained at 298 K are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₀N₂O₅ |

| Formula Weight (Mᵣ) | 202.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6132 (6) |

| b (Å) | 14.3779 (16) |

| c (Å) | 7.9396 (8) |

| β (°) | 97.799 (1) |

| Volume (V) (ų) | 861.04 (15) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 298 |

The two carboxyl groups are observed to be approximately coplanar with the central imidazole ring. nih.govnih.gov This planarity is indicated by the O—C—C—C torsion angles associated with the carboxyl groups relative to the imidazole core. nih.gov

The crystal structure of 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid monohydrate is stabilized by an extensive network of hydrogen bonds. nih.gov These interactions involve the imidazole molecule and the co-crystallized water molecule, creating a stable three-dimensional supramolecular architecture. nih.gov The hydrogen bonding includes an intramolecular O—H⋯O bond between the two adjacent carboxyl groups. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O4(i) | 0.86 | 1.91 | 2.754 (2) | 168 |

| N2—H2···O1W(ii) | 0.86 | 1.89 | 2.751 (2) | 177 |

| O2—H2A···O3 | 0.82 | 1.63 | 2.452 (2) | 176 |

| O1W—H1W···O2(iii) | 0.85 | 2.05 | 2.8863 (19) | 169 |

| O1W—H2W···O1 | 0.85 | 2.03 | 2.849 (2) | 163 |

Symmetry codes: (i) x-1/2, -y+1/2, z-1/2; (ii) -x+1/2, y+1/2, -z+3/2; (iii) x-1, y, z.

A significant finding from the single-crystal X-ray diffraction study is the confirmation that 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid exists as a zwitterion in the solid state. nih.govnih.gov This occurs through intramolecular proton transfer. Specifically, one of the acidic protons from a carboxyl group is transferred to a basic nitrogen atom on the imidazole ring. nih.gov

Biological Activities and Pharmacological Potential of 2 Ethyl 1h Imidazole 4 Carboxylic Acid and Its Derivatives

Antimicrobial Activities

Derivatives of the imidazole (B134444) scaffold have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable candidates in the development of new therapeutic agents to combat various pathogens.

Imidazole derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of critical cellular processes like DNA replication or cell wall synthesis. farmaciajournal.com For instance, certain imidazole derivatives containing a 2,4-dienone motif have demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL. nih.gov

In one study, newly synthesized imidazole derivatives, designated HL1 and HL2, were tested against several bacterial strains. The HL2 derivative showed inhibitory activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 625 μg/mL. nih.gov Other research into 5-nitroimidazole hybrids has identified compounds with potent activity. For example, a hybrid of 5-nitroimidazole and oxazolidinone was found to be a powerful agent against Bacillus cereus with a MIC value of 200 nM. nih.gov Similarly, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids showed significant activity against E. coli, with MIC values ranging from 4.9 to 17 µM. nih.gov These findings underscore the potential of modifying the imidazole core to develop potent antibacterial agents.

Table 1: Antibacterial Efficacy of Selected Imidazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Efficacy (MIC) | Reference |

| Imidazole-dienone derivative (Cpd 42) | Staphylococcus aureus UA1758 | 4 µg/mL | nih.gov |

| Imidazole-dienone derivative (Cpd 31) | Staphylococcus aureus UA1758 | 8 µg/mL | nih.gov |

| Imidazole-dienone derivative (Cpd 31/42) | Staphylococcus epidermidis UF843 | 8 µg/mL | nih.gov |

| Derivative HL2 | Staphylococcus aureus | 625 µg/mL | nih.gov |

| Derivative HL2 | MRSA | 625 µg/mL | nih.gov |

| 5-Nitroimidazole/oxazolidinone hybrid | Bacillus cereus MTCC 430 | 200 nM | nih.gov |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrid | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |

The antifungal properties of azole compounds, including imidazole derivatives, are well-established, with many marketed antifungal drugs like clotrimazole (B1669251) and miconazole (B906) built around this core structure. nih.gov Their primary mechanism of action typically involves inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Recent research continues to explore new imidazole derivatives for enhanced and broad-spectrum antifungal activity. For example, imidazole derivatives featuring a 2,4-dienone motif have shown potent inhibitory effects against various Candida species. nih.gov Notably, compounds designated as 31 and 42 were effective against the fluconazole-resistant strain Candida albicans 64110, both exhibiting a MIC value of 8 µg/mL. nih.gov Another lead compound with a similar structure demonstrated activity against Candida albicans ATCC 90028 and Candida glabrata with MIC values of 2 µg/mL and 4 µg/mL, respectively. nih.gov These studies highlight the ongoing potential of imidazole derivatives in overcoming antifungal resistance.

Table 2: Antifungal Efficacy of Selected Imidazole Derivatives

| Compound/Derivative | Fungal Strain | Efficacy (MIC) | Reference |

| Imidazole-dienone derivative (Cpd 31) | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | nih.gov |

| Imidazole-dienone derivative (Cpd 42) | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | nih.gov |

| Lead Compound 24 | Candida albicans ATCC 90028 | 2 µg/mL | nih.gov |

| Lead Compound 24 | Candida glabrata 923 | 4 µg/mL | nih.gov |

The imidazole scaffold is a key component in a variety of derivatives that have demonstrated significant antiviral activity against a range of RNA and DNA viruses. These compounds interfere with viral replication through various mechanisms.

For instance, two imidazole-based compounds, 5a and 5b, were identified in a high-throughput screening to be active against the M2 proton channel of the influenza A virus, with 50% effective concentration (EC₅₀) values of 0.3 µM and 0.4 µM, respectively. nih.gov Other research has focused on the hepatitis C virus (HCV), where an imidazole derivative of L-ascorbic acid (Compound 16a) showed promising activity by inhibiting the IMPDH enzyme, a key target for antiviral drugs. nih.gov This compound had an EC₅₀ value of 36.6 µg/mL against HCV replication. nih.gov Furthermore, certain 2-phenylbenzimidazole (B57529) analogs have displayed broad-spectrum antiviral activity, with one compound (36a) showing immense potency against the vaccinia virus (VV) with an EC₅₀ of 0.1 µM, and others (36b, 36c, 36d) exhibiting strong inhibitory action against bovine viral diarrhea virus (BVDV) with EC₅₀ values of 1.5, 0.8, and 1.0 µM, respectively. nih.gov

Table 3: Antiviral Efficacy of Selected Imidazole Derivatives

| Compound/Derivative | Virus | Efficacy (EC₅₀) | Reference |

| Compound 5a | Influenza A virus | 0.3 µM | nih.gov |

| Compound 5b | Influenza A virus | 0.4 µM | nih.gov |

| Compound 36a | Vaccinia Virus (VV) | 0.1 µM | nih.gov |

| Compound 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 µM | nih.gov |

| Compound 16a | Hepatitis C Virus (HCV) | 36.6 µg/mL | nih.gov |

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Imidazole-containing derivatives have emerged as a highly promising class of anti-tubercular agents. nih.gov The most notable example is the 4-nitroimidazole (B12731) derivative, delamanid, which has been approved for the treatment of multidrug-resistant tuberculosis. nih.gov

Research has shown that various modifications of the imidazole ring can lead to potent anti-mycobacterial activity. researchgate.net One study synthesized a series of imidazole-based compounds, with a particular derivative (compound 17) exhibiting very good in vitro activity against Mycobacterium tuberculosis, marking it as a potential lead for further optimization. researchgate.net Another study on imidazole-thiosemicarbazide derivatives identified three compounds that strongly inhibited the growth of M. tuberculosis at non-cytotoxic concentrations. mdpi.com One of these, ITD-13, was also able to significantly inhibit the intracellular growth of the bacterium within human macrophages, a critical aspect for treating tuberculosis. mdpi.com

Anticancer and Antitumor Activities

The versatility of the imidazole ring has also been extensively explored in oncology research. Derivatives have been shown to exhibit cytotoxic effects against various cancer cells through multiple mechanisms, including the inhibition of crucial enzymes like PARP-1 and disruption of cellular structures.

Numerous studies have demonstrated the efficacy of imidazole derivatives in inhibiting the proliferation of a wide range of cancer cell lines. For example, novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Several of these compounds exhibited IC₅₀ values in the nanomolar range. Specifically, compound 10a, when tested on the MX-1 breast cancer xenograft model, strongly potentiated the cytotoxic effects of the chemotherapy drug temozolomide. nih.gov

In another study, a series of N-1 arylidene amino imidazole-2-thiones were synthesized and evaluated. One compound was found to be the most potent cytotoxic agent against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines, with IC₅₀ values below 5 µM for all three. researchgate.net Similarly, benzotriazole (B28993) analogues bearing an imidazol-2-thione moiety showed promising antiproliferative activity, with compound BI9 being particularly potent against HL-60 (leukemia), MCF-7, and HCT-116 cells, with IC₅₀ values of 0.40 µM, 3.57 µM, and 2.63 µM, respectively. researchgate.net These findings highlight the potential of imidazole derivatives as a scaffold for the development of novel anticancer therapeutics.

Table 4: Cytotoxicity of Selected Imidazole Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Efficacy (IC₅₀) | Reference |

| Benzotriazole-imidazole (BI9) | HL-60 (Leukemia) | 0.40 µM | researchgate.net |

| Benzotriazole-imidazole (BI9) | HCT-116 (Colon) | 2.63 µM | researchgate.net |

| Benzotriazole-imidazole (BI9) | MCF-7 (Breast) | 3.57 µM | researchgate.net |

| 1H-benzo[d]imidazole-4-carboxamides | PARP-1 Enzyme | Single to double-digit nM | nih.gov |

| Imidazole-2(3H)-thione (Cpd 5) | MCF-7, HCT-116, HepG2 | < 5 µM | researchgate.net |

Mechanisms of Action (e.g., enzyme inhibition, DNA interaction, immune modulation)

The biological activities of 2-Ethyl-1H-imidazole-4-carboxylic acid and its derivatives are underpinned by several mechanisms at the molecular level. These include interactions with enzymes and DNA, although the specific mechanisms can vary significantly with structural modifications to the parent compound.

Enzyme Inhibition: A prominent mechanism of action for imidazole-containing compounds is enzyme inhibition. Derivatives of imidazole carboxylic acids have been identified as potent inhibitors of various enzymes. For instance, 2,4-1H-imidazole carboxamides have been discovered as selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.gov X-ray crystallography has revealed that these compounds can bind to the hinge region of the kinase, demonstrating a distinct binding mode compared to other TAK1 inhibitors. nih.gov This suggests that the imidazole core can serve as a scaffold for designing specific kinase inhibitors.

DNA Interaction: The imidazole ring and its substituents can also mediate interactions with nucleic acids. Imidazole-based compounds have been investigated for their ability to interact with DNA. For example, imidazole-platinum (II) complexes have been shown to inhibit tumor growth by interacting with DNA. nih.gov While not a direct interaction of this compound itself, this highlights the potential for the imidazole scaffold to be functionalized for DNA-targeting applications.

There is currently limited specific information available regarding the immune modulatory effects of this compound.

Anti-inflammatory and Analgesic Properties

Derivatives of imidazole carboxylic acids have demonstrated significant potential as anti-inflammatory and analgesic agents. Research in this area has focused on synthesizing novel compounds and evaluating their efficacy in preclinical models.

A study focused on new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, synthesized from a 5-methyl-1H-imidazole-4-carboxylic acid precursor, revealed promising results. nih.gov Several of these derivatives exhibited significant analgesic and anti-inflammatory responses when compared to control groups in writhing and carrageenan-induced rat paw edema tests. nih.gov Notably, the anti-inflammatory and analgesic activities of some of these compounds were comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin, but with a potentially safer profile, as selected active compounds showed no significant ulcerogenic activity. nih.gov

Another study on pyrazole (B372694) derivatives, which share structural similarities with imidazoles, also highlighted their anti-inflammatory and analgesic potential. dovepress.com The analgesic activity of some of these compounds was found to be comparable to ibuprofen. dovepress.com These findings underscore the therapeutic potential of heterocycles containing the imidazole or similar azole cores in the development of new anti-inflammatory and analgesic drugs.

The table below summarizes the anti-inflammatory activity of selected methyl-imidazolyl-1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives. nih.gov

| Compound | Anti-inflammatory Activity (% inhibition) after 5h |

| 8 | 43.4 ± 4.1 |

| 9 | 40.2 ± 3.8 |

| 11 | 40.8 ± 3.9 |

| 12 | 42.9 ± 4.0 |

| 13 | 40.5 ± 3.7 |

| Indomethacin | 45.1 ± 4.2 |

Relevance in Angiotensin II Receptor Antagonism

The imidazole scaffold is a key structural feature in a class of drugs known as angiotensin II receptor blockers (ARBs) or sartans, which are widely used in the treatment of hypertension. mdpi.com These drugs act by blocking the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.

Research has shown that imidazole-5-carboxylic acid derivatives bearing various substituents at the 4-position possess potent antagonistic activity at the angiotensin II receptor. acs.orgnih.gov For example, 4-(1-hydroxyalkyl)imidazole derivatives have demonstrated strong binding affinity to the receptor and effectively inhibit the pressor response to angiotensin II. acs.orgnih.gov Furthermore, ester prodrugs of these acidic compounds have shown potent and long-lasting antagonistic activity upon oral administration. nih.gov

One notable example from a related series is 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, which was found to be a highly potent antagonist of the rabbit aorta AT1 receptor with an IC50 value of 0.55 nM. nih.gov This compound also demonstrated significant and long-lasting inhibition of the angiotensin II-induced pressor response in rats. nih.gov These structure-activity relationship studies highlight the importance of the imidazole carboxylic acid core in designing effective angiotensin II receptor antagonists.

HIV-1 Integrase and LEDGF/p75 Interaction Inhibition

A novel and promising strategy in anti-HIV therapy is the inhibition of the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for tethering the viral pre-integration complex to the host chromatin. rsc.orgnih.gov Small molecules that disrupt this protein-protein interaction can prevent viral integration and replication. Imidazole derivatives have emerged as a promising class of inhibitors in this context.

Inhibitors of the IN-LEDGF/p75 interaction typically bind to a pocket at the dimer interface of the IN catalytic core domain (CCD), the same site where LEDGF/p75 binds. plos.org Docking studies have been instrumental in understanding the binding modes of these inhibitors. For instance, docking studies of thioimidazolyl diketoacid derivatives targeting HIV-1 integrase indicated that the binding mode of the active molecules is well-aligned with known HIV-1 integrase inhibitors. nih.gov These studies help in visualizing the key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. Molecular docking studies of various imidazole derivatives have been performed to explore their binding modes within the active sites of HIV-1 enzymes, providing insights for the rational design of more potent inhibitors. amazonaws.comresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of imidazole-based inhibitors of the IN-LEDGF/p75 interaction. A study on 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides identified several compounds that exceeded a 50% inhibitory threshold at a 100 µM concentration in an AlphaScreenTM HIV-1 IN-LEDGF/p75 inhibition assay. mdpi.com The carboxylic acid functionality was found to contribute significantly to the binding properties. mdpi.com

Further SAR exploration of 5-carbonyl-1H-imidazole-4-carboxamides led to the identification of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid as a selective and significant inhibitor of the IN-LEDGF/p75 interaction with an IC50 value of 6 ± 4 μM. nih.gov This compound was shown to form two hydrogen bonds with the protein, effectively inhibiting HIV-1 replication by disrupting the interaction between HIV-1 IN and LEDGF/p75. nih.gov These studies demonstrate that the imidazole-4-carboxylic acid scaffold is a viable starting point for the development of novel anti-HIV agents targeting the IN-LEDGF/p75 interaction.

The table below presents the percentage inhibition of the HIV-1 IN-LEDGF/p75 interaction by selected 1,5-diaryl-1H-imidazole-4-carboxylic acids at a concentration of 100 µM. mdpi.com

| Compound | R1 | R2 | % Inhibition |

| 10a | 4-MeC6H4 | 4-FC6H4 | 77 |

| 10d | 3-MeC6H4 | 4-BrC6H4 | 84 |

| 10k | 4-MeC6H4 | 4-ClC6H4 | 85 |

Other Reported Biological Activities

In addition to the activities detailed above, derivatives of this compound have been investigated for other potential therapeutic applications.

Antiplatelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have been identified as antiplatelet agents, showing activity in the low micromolar range. nih.gov The mechanism of action for these compounds can vary with slight structural modifications, leading to PAF antagonistic activity, ADP antagonistic properties, or COX-1 inhibition. nih.gov

Antitubercular Activity: Substituted-1H-imidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. pharmacyjournal.net This suggests a potential role for this class of compounds in the development of new treatments for tuberculosis. pharmacyjournal.net

Anthelmintic Activity

Derivatives of imidazole have been recognized for their effectiveness against parasitic worms. Research into various substituted imidazole compounds has revealed significant anthelmintic properties.

A study on a series of 2-substituted-4,5-diphenyl imidazoles identified several compounds with potent activity against the earthworm Pheretima posthuma. nih.gov Notably, compounds such as 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole, 2-[3-methoxyphenyl]-4,5-diphenyl imidazole, and 2-[4-fluorophenyl]-4,5-diphenyl imidazole demonstrated significant anthelmintic effects, with faster paralysis and death times compared to the standard drug, albendazole, at the same concentration. nih.gov

Table 1: Anthelmintic Activity of 2-Substituted-4,5-Diphenyl Imidazole Derivatives

| Compound ID | Paralysis Time (min) | Death Time (min) |

|---|---|---|

| 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole (1b) | 0.24 | 0.39 |

| 2-[3-methoxyphenyl]-4,5-diphenyl imidazole (1c) | 0.35 | 1.02 |

| 2-[2-phenylethenyl]-4,5-diphenyl imidazole (1e) | 0.44 | 1.15 |

| 2-[4-fluorophenyl]-4,5-diphenyl imidazole (1g) | 0.50 | 1.45 |

| 2-[3-nitrophenyl]-4,5-diphenyl imidazole (1h) | 0.48 | 1.55 |

| Albendazole (Standard) | 0.54 | 2.16 |

| Piperazine (B1678402) Citrate (Standard) | 0.58 | 2.47 |

Data sourced from a study on Pheretima posthuma at a concentration of 1% (m/V). nih.gov

Anticonvulsant Activity

The potential of imidazole derivatives as anticonvulsant agents has been an active area of investigation. Studies have shown that specific structural modifications to the imidazole core can lead to significant efficacy in preclinical seizure models.

One study investigated a series of 2,4(1H)-Diarylimidazoles for their anticonvulsant effects in rodent models. nih.gov Several compounds demonstrated notable protection in the maximal electroshock (MES) seizure test. For instance, a methoxy-substituted diarylimidazole derivative showed a median effective dose (ED50) of 46.8 mg/kg with a protective index (PI) greater than 4.3, indicating a favorable separation between efficacy and neurotoxicity. nih.gov Another unsubstituted diarylimidazole showed an ED50 of 61.7 mg/kg and a PI of 2.1. nih.gov These findings highlight the potential of these derivatives as candidates for new antiepileptic drugs. nih.gov

Table 2: Anticonvulsant Profile of Selected Imidazole Derivatives in the MES Test

| Compound Type | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| Methoxy diarylimidazole (13) | 46.8 | >200 | >4.3 |

| Unsubstituted diarylimidazole (10) | 61.7 | 130 | 2.1 |

| Trifluoromethyl diarylimidazole (17) | 129.5 | >500 | >3.6 |

| Chloro diarylimidazole (20) | 136.7 | >500 | >3.6 |

ED₅₀ (Median Effective Dose), TD₅₀ (Median Toxic Dose), PI (Protective Index = TD₅₀/ED₅₀). nih.gov

Antihypertensive Activity

Imidazole-containing compounds have been explored for their cardiovascular effects, with some derivatives showing promise as antihypertensive agents.

Research on 1-hydroxy-2,5-dihydro-1H-imidazole-2-carboxylic acid 3-oxides demonstrated that these compounds can have a marked inhibitory effect on platelet aggregation. nih.gov Specifically, the derivative 1-hydroxy-2-methyl-1,5,6,7,8,8a-hexahydro-2H,4H-cycloheptimidazole-2-carboxylic acid 3-oxide exhibited antihypertensive activity. nih.gov Another study involving a piperazine carboxylic acid ethyl ester derivative, LQFM008, showed significant hypotensive and antihypertensive effects in both normotensive and spontaneously hypertensive rats. nih.gov Intravenous administration of LQFM008 led to a dose-dependent reduction in mean arterial pressure. nih.gov The mechanism of action appears to involve nitric oxide and interactions with 5-HT1A and muscarinic receptors. nih.gov

Table 3: Antihypertensive Effects of Imidazole-Related Derivatives

| Compound | Animal Model | Key Finding |

|---|---|---|

| 1-hydroxy-2-methyl-1,5,6,7,8,8a-hexahydro-2H,4H-cycloheptimidazole-2-carboxylic acid 3-oxide | Not specified | Exhibited antihypertensive activity. nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) | Anesthetized Normotensive Rats | Dose-dependent reduction in mean arterial pressure. nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) | Hypertensive Rats | Dose-dependent reduction in mean arterial pressure and increase in heart rate. nih.gov |

Cholesterol-Lowering and Antifibrotic Properties

Derivatives of imidazole have shown potential in managing metabolic conditions, including hyperlipidemia and fibrosis.

Cholesterol-Lowering Properties: While direct studies on this compound are limited, related heterocyclic compounds have demonstrated lipid-lowering effects. For instance, a series of ethyl 2-phenacyl-3-aryl-1H-pyrrole-4-carboxylates were identified as potent hypolipidemic agents. nih.govnih.gov These compounds were effective in lowering serum triglyceride concentrations in mice and, in some cases, serum cholesterol in rats. nih.govnih.gov The research showed a reduction in LDL-cholesterol levels, and certain derivatives also led to an elevation of beneficial HDL-cholesterol. nih.gov

Antifibrotic Properties: The antifibrotic potential of imidazole derivatives is an emerging area of research. While specific data on this compound is not detailed, the broader class of compounds shows promise.

Antidiabetic and Antiuricemic Activities

The structural versatility of the imidazole nucleus has led to its incorporation into compounds designed to target metabolic disorders like diabetes and hyperuricemia.

Antidiabetic Activity: Research into imidazole derivatives has revealed significant potential for managing hyperglycemia. For example, a study on new imidazoline (B1206853) derivatives identified nine compounds that had a potent effect on glucose tolerance in a rat model of type-2 diabetes without causing hypoglycemia.

Antiuricemic Activity: Certain benzimidazole (B57391) derivatives have been noted for their role in promoting the excretion of uric acid. One such agent, irtemazole, is recognized for this therapeutic application. researchgate.net

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Imidazole derivatives have been investigated as a source of novel antileishmanial agents.

Studies on 1-aryl-1H-pyrazole-4-carboximidamides, which share structural similarities, have shown antileishmanial activity. scielo.br One brominated derivative, in particular, displayed a promising activity profile with low cytotoxicity, marking it as a lead compound for further development. scielo.br Similarly, research into 2-aryl-quinoline-4-carboxylic acid derivatives has shown their potential as inhibitors of Leishmania N-myristoyltransferase, a key enzyme for the parasite's survival. nih.gov

Table 4: Antileishmanial Activity of Related Heterocyclic Compounds

| Compound Class | Target Organism/Enzyme | Key Finding |

|---|---|---|

| 1-aryl-1H-pyrazole-4-carboximidamides | Leishmania species | A Br-substituted derivative showed a promising activity profile with low cytotoxicity. scielo.br |

| 2-aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Scaffold identified as a basis for developing novel LmNMT inhibitors. nih.gov |

| Cinnamic Acid Derivatives | Leishmania infantum | N-(4-isopropylbenzyl)cinnamamide was identified as a potent antileishmanial agent (IC₅₀ = 33.71 μM) with a high selectivity index. nih.gov |

Antiulcer Activity

The benzimidazole scaffold is famously associated with antiulcer activity, primarily through the inhibition of the H+/K+ ATPase (proton pump).

Derivatives such as omeprazole (B731), which contains a 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2yl)methanesulfinyl]-1H-benzimidazole structure, are widely used for this purpose. researchgate.net Research on novel benzimidazole-pyrazole hybrids has also demonstrated significant antiulcer potential. In an ethanol-induced ulcer model, one such hybrid compound showed 83.1% ulcer inhibition at a 500 µg/kg dose, comparable to omeprazole at a 30 mg/kg dose. nih.gov These findings suggest that the imidazole core is a key pharmacophore for developing agents that can protect the gastric mucosa. nih.gov

Computational Chemistry and Molecular Modeling Studies

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a receptor. arabjchem.org

While specific docking studies focusing exclusively on 2-Ethyl-1H-imidazole-4-carboxylic acid are not extensively detailed in publicly available literature, the principles of such studies can be inferred from research on structurally similar imidazole-based inhibitors. For instance, studies on imidazole (B134444) derivatives as inhibitors of enzymes like metallo-β-lactamases (MBLs) provide a framework for how this compound might interact with biological targets. nih.govnih.gov

A hypothetical docking study of this compound would involve placing the molecule into the active site of a target protein. The carboxylic acid group is expected to be a key interaction point, likely forming hydrogen bonds or ionic interactions with positively charged or polar amino acid residues, such as Lysine or Arginine, or coordinating with metal ions (e.g., Zinc) present in the active site. nih.govnih.gov The imidazole ring can participate in various interactions, including hydrogen bonding (acting as both donor and acceptor) and π-π stacking with aromatic residues like Phenylalanine or Tyrosine. nih.gov The 2-ethyl group would likely occupy a hydrophobic pocket within the active site. The results of such a study would be quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol), and a detailed analysis of the intermolecular interactions stabilizing the ligand-target complex.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule, researchers can identify key chemical features (pharmacophores) responsible for its effects.

For this compound, a theoretical SAR analysis would consider the importance of its three main components: the imidazole core, the 2-ethyl substituent, and the 4-carboxylic acid group.

The Carboxylic Acid Group: This group is often critical for activity, particularly in enzyme inhibitors where it can mimic the substrate and interact with key residues or metal ions in the catalytic site. nih.gov Replacing it with other functional groups like an ester, amide, or tetrazole would likely modulate the compound's binding affinity and activity.

The Imidazole Ring: The nitrogen atoms in the imidazole ring are crucial for hydrogen bonding and coordination. The aromatic nature of the ring also allows for stacking interactions. The relative positions of the substituents are vital; for example, moving the carboxylic acid to the 5-position could significantly alter the molecule's interaction profile.

The 2-Ethyl Group: The size, length, and hydrophobicity of the alkyl group at the 2-position can influence how the molecule fits into the target's binding pocket. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains, or introducing branching or cyclic structures, would help to probe the steric and hydrophobic limits of the binding site.

SAR studies on related imidazole derivatives have shown that such modifications can dramatically impact biological outcomes, guiding the optimization of lead compounds. chemijournal.com

Predictive Modeling of Biological Activity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to build models that can predict the biological activity of new or untested compounds based on their chemical properties. These models are built from a dataset of compounds with known activities. nih.gov

While a specific predictive model for this compound has not been identified in the literature, the methodology to create one would involve calculating a set of molecular descriptors for a series of related imidazole derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.

A resulting QSAR model might take the form of a mathematical equation that links these descriptors to an activity endpoint (e.g., IC50). Such a model could predict the antifungal activity of new imidazole derivatives, for example, helping to prioritize which compounds to synthesize and test in the lab. airo.co.in These computational approaches streamline the drug discovery process by focusing resources on candidates with the highest probability of success.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is critical for understanding how a molecule might adopt a specific shape to bind to a receptor. Crystal structure data for the closely related compound, 2-ethyl-1H-imidazole-4,5-dicarboxylate monohydrate, provides precise experimental data on the molecule's solid-state conformation. nih.govnih.gov

In this crystal structure, the two carboxyl groups are nearly coplanar with the imidazole ring. This planarity is defined by the O-C-C-C torsion angles, which are close to 180° or 0°, indicating a flat arrangement. nih.gov This preferred conformation is stabilized by an intramolecular hydrogen bond between the carboxyl groups. nih.gov

| Torsion Angle | Value (°) |

|---|---|

| O1—C1—C2—C3 | -176.8 |

| O2—C1—C2—C3 | 2.9 |

| O3—C4—C3—C2 | -4.6 |

| O4—C4—C3—C2 | 176.4 |

Molecular dynamics (MD) simulations can further explore the conformational landscape of this compound in a dynamic environment, such as in aqueous solution. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into molecular flexibility, solvent interactions, and the stability of different conformers. acs.org Such simulations would reveal whether the planar conformation observed in the crystal state is maintained in solution and identify other accessible low-energy conformations that could be relevant for biological activity.

Theoretical Studies of Reaction Mechanisms

Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to elucidate the step-by-step mechanisms of chemical reactions. These studies calculate the energies of reactants, transition states, and products to determine the most likely reaction pathway. tandfonline.com

The synthesis of substituted imidazoles can occur through various routes, such as the Debus-Radziszewski reaction. wisdomlib.orgmdpi.com Theoretical studies on these types of multi-component reactions can clarify the role of catalysts, the sequence of bond formations, and the energetics of intermediate steps. For example, DFT calculations have been used to investigate proposed mechanisms for the synthesis of imidazole derivatives, evaluating different pathways to determine the most plausible one. tandfonline.com

Another relevant area is the study of the reaction mechanism of the molecule itself, for example, its role in catalysis or its interaction with other reagents. The van Leusen imidazole synthesis, which involves p-toluenesulfonylmethyl isocyanide (TosMIC), is another common method where theoretical studies have helped to explain the formation of the imidazole ring through intermediates and subsequent aromatization steps. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-1H-imidazole-4-carboxylic acid, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of α-amino ketones or esters, followed by hydrolysis of the ester group. For example, Davis et al. (1982) describe the use of imidazole ring-forming reactions under acidic conditions . Optimization involves adjusting pH, temperature, and solvent polarity. Catalytic methods (e.g., transition-metal catalysts) can enhance regioselectivity. Post-synthesis purification via recrystallization or HPLC (using reference standards like those in ) ensures high purity .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms substituent positions (e.g., ethyl group at C2, carboxylic acid at C4) through characteristic chemical shifts .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 154.1 for C₆H₈N₂O₂) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though challenges like twinning may require SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound across studies?

- Methodological Answer :

- Assay Standardization : Control variables such as pH, solvent (e.g., DMSO concentration), and cell lines.

- Structural Modifications : Compare activities of derivatives (e.g., ester vs. carboxylic acid forms) to identify pharmacophores. For example, highlights hydrochloride salts for improved solubility and bioavailability .

- Meta-Analysis : Use statistical tools to account for batch-to-batch variability or assay sensitivity differences.

Q. What challenges arise in crystallizing metal-coordination complexes of this compound, and how can they be addressed?

- Methodological Answer :

- Challenge : Low solubility in aqueous systems and ligand lability during metal binding.

- Solutions :

- Use mixed solvents (e.g., water-acetonitrile) to enhance solubility .

- Employ slow diffusion techniques for crystal growth.

- Refine data with SHELXL, particularly for high-resolution or twinned crystals .

- Example : cites coordination polymers with transition metals (e.g., Cu²⁺), where the carboxylic acid group acts as a bridging ligand .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The ethyl group’s electron-donating effect may direct electrophiles to C5 .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favor SN2 mechanisms).

Data Analysis and Experimental Design

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures reduce side reactions (e.g., over-alkylation).

- Protecting Groups : Temporarily block the carboxylic acid moiety during ethyl group introduction to prevent esterification .

- Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. How do substituents on the imidazole ring influence regioselectivity in functionalization reactions?

- Methodological Answer :

- Steric Effects : The ethyl group at C2 directs electrophiles to less hindered positions (e.g., C5).

- Electronic Effects : The carboxylic acid at C4 withdraws electron density, making C5 more nucleophilic.

- Case Study : notes that methyl or phenyl substituents alter reaction pathways in related imidazole derivatives .

Applications in Material Science and Drug Development

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

- Methodological Answer :